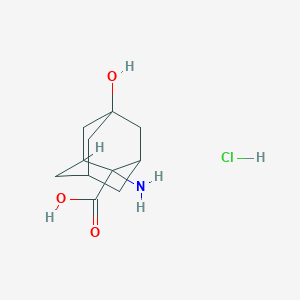

2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride

描述

2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride is a rigid, bicyclic adamantane derivative with a molecular formula of C₁₁H₁₈ClNO₃ and a molecular weight of 247.72 . Its structure features an adamantane core (tricyclo[3.3.1.1³,⁷]decane) substituted with an amino group (-NH₂), a hydroxyl group (-OH), and a carboxylic acid (-COOH) moiety, all positioned at the 2- and 5-positions of the adamantane skeleton. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.

属性

分子式 |

C11H18ClNO3 |

|---|---|

分子量 |

247.72 g/mol |

IUPAC 名称 |

2-amino-5-hydroxyadamantane-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H17NO3.ClH/c12-11(9(13)14)7-1-6-2-8(11)5-10(15,3-6)4-7;/h6-8,15H,1-5,12H2,(H,13,14);1H |

InChI 键 |

PPXGLUSGXDKYMX-UHFFFAOYSA-N |

规范 SMILES |

C1C2CC3CC(C2)(CC1C3(C(=O)O)N)O.Cl |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride typically involves:

- Functionalization of adamantane derivatives to introduce hydroxy and carboxylic acid groups

- Introduction of the amino group via hydrolysis or substitution reactions

- Formation of the hydrochloride salt to stabilize the amino acid derivative

Key Synthetic Routes

Hydrolysis of Acylaminoadamantane Carboxylic Acid Derivatives

One primary method starts from acylaminoadamantane carboxylic acid derivatives, such as 3-acetylaminoadamantane-1-carboxylic acid. Under prolonged hydrolysis in aqueous hydrochloric acid at boiling temperatures (5–10 hours), two products form:

- The main product: 3-aminoadamantane-1-carboxylic acid hydrochloride

- A by-product: 3-chloroadamantane-1-carboxylic acid

This method involves initial preparation of the acylamino compound via reaction of 3-hydroxyadamantane-1-carboxylic acid with acetonitrile in sulfuric acid medium, followed by hydrolysis to yield the amino acid hydrochloride salt. The purity is enhanced by acetone treatment to isolate the hydrochloride salt.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 3-hydroxyadamantane-1-carboxylic acid + acetonitrile, H2SO4 | 3-acetylaminoadamantane-1-carboxylic acid |

| 2 | Hydrolysis in aqueous HCl, boiling 5-10 h | 3-aminoadamantane-1-carboxylic acid hydrochloride + by-product |

This approach highlights the Ritter-type reaction mechanism and subsequent hydrolysis for amino group introduction.

Ritter-Type Reaction Using 1-Bromoadamantane and Formamide

Another efficient and economical method involves the Ritter reaction between 1-bromoadamantane and formamide in the presence of concentrated sulfuric acid (96%). This reaction forms N-(1-adamantyl)-formamide as a key intermediate. Subsequent hydrolysis of this intermediate with aqueous hydrochloric acid yields the aminoadamantane hydrochloride salt.

- Reaction conditions: 1-bromoadamantane (0.3 mol), formamide (2.7 mol), sulfuric acid (1.65 mol), heated at 85 °C for 5.5 hours

- Hydrolysis: Treatment with 19.46% aqueous HCl at reflux for 1 hour

This two-step, one-pot process leads to a high overall yield (~88%), surpassing earlier multi-step methods with yields of 50–58%. The process is safer, more efficient, and suitable for industrial scale production.

Summary Table of Key Reaction Parameters:

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ritter Reaction | 1-bromoadamantane + formamide + H2SO4 | 85 °C, 5.5 h | ~94 (intermediate) | Formation of N-(1-adamantyl)-formamide |

| Hydrolysis | N-(1-adamantyl)-formamide + aq. HCl (19.46%) | Reflux, 1 h | ~93 | Formation of aminoadamantane hydrochloride salt |

This method avoids the use of oleum and reduces the number of synthetic steps, making it economically advantageous.

Additional Transformations and Derivatives

- Benzoylation of aminoadamantane carboxylic acid hydrochlorides can be performed to obtain N-benzoyl derivatives, useful for structural confirmation and further functionalization.

- Hydroxylation and nitration steps on adamantane carboxylic acids precede amino group introduction in some synthetic routes, involving mixed acid media (nitric acid, sulfuric acid, oleum) at low temperatures (2–10 °C).

Summary of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrolysis of Acylaminoadamantane Carboxylic Acid | 3-hydroxyadamantane-1-carboxylic acid | Ritter reaction with acetonitrile, hydrolysis in HCl | Established method, confirmed by spectral data | Longer reaction times, by-products formation |

| Ritter Reaction with 1-Bromoadamantane and Formamide | 1-bromoadamantane | Ritter reaction with formamide + H2SO4, hydrolysis with aq. HCl | High yield, fewer steps, industrial scalability | Requires handling concentrated sulfuric acid |

Analytical and Spectral Confirmation

- IR spectra confirm functional groups: OH stretch (~3440 cm⁻¹), COOH (~1712 cm⁻¹), NH (3333–3084 cm⁻¹)

- NMR (¹H and ¹³C) spectra validate substitution patterns on adamantane ring

- Melting points consistent with literature values (e.g., 3-hydroxyadamantane-1-carboxylic acid ~203–205 °C)

化学反应分析

Types of Reactions

2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo substitution reactions at the amino or hydroxyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under controlled conditions.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Primary amines.

Substitution Products: Halogenated derivatives, substituted amines.

科学研究应用

While specific applications of "2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride" are not detailed in the provided search results, the information available allows us to discuss related compounds and potential applications based on their properties and similar structures.

About Adamantane Derivatives

The adamantane cage structure is a key motif in many biologically active compounds because its unique, symmetrical, and rigid geometry can influence a structure’s physiological properties by providing a bulky lipophilic scaffold .

2-Aminoadamantane-2-carboxylic Acid

2-Aminoadamantane-2-carboxylic acid is an unnatural, achiral amino acid with novel transport inhibitory properties . It fulfills the theoretical requirements for transport inhibition of amino acids, including a bulky side chain and side chain apolarity .

Potential Applications and Research Directions

Given the properties and research involving related compounds, we can infer potential applications and research directions for this compound:

- Antitubercular Agents: 2-aminothiazole-4-carboxylate derivatives have shown activity against Mycobacterium tuberculosis . Modifying this scaffold could lead to new anti-tubercular agents .

- Drug Development: Ozonide carboxylic acids with a spiroadamantane substructure have shown potential in developing drugs against Fasciola hepatica . The presence of an acidic functional group is crucial for activity .

- Antimycobacterial Evaluation: Adamantanol-containing indole-2-carboxamides have demonstrated improved water solubility, suggesting potential applications in drug design .

Table 1: Related Adamantane Derivatives and Their Applications

作用机制

The mechanism of action of 2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.

相似化合物的比较

Comparison with Structurally Similar Compounds

Adamantane-Based Derivatives

2-Aminoadamantane-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₁H₁₈ClNO₂

- Molecular Weight : 231.72

- Key Differences: Lacks the hydroxyl group at position 4.

- Applications : Used in neurological studies but discontinued due to stability concerns .

(1R,3S,5r,7r)-2-Aminoadamantane-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₁H₁₈ClNO₂

- Key Differences : Stereoisomerism at the 1, 3, 5, and 7 positions alters spatial arrangement, affecting receptor binding. Discontinued due to inferior pharmacokinetic profiles .

Adamantane-carboxylic Acid

Non-Adamantane Carboxylic Acid Hydrochlorides

2-Aminoindan-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₁NO₂·HCl

- Molecular Weight : 213.65

- Key Differences: Indan ring (monocyclic) instead of adamantane. Less rigid structure may reduce metabolic stability but improve synthetic accessibility.

2-Methyl-1H-benzimidazole-5-carboxylic Acid Hydrochloride

Functional Group Analogues

Ranitidine Hydrochloride Impurities

- Examples: Amino alcohol hemifumarate, nitroacetamide derivatives .

- Key Differences: Functional groups like nitro (-NO₂) or hemifumarate introduce instability risks. The target compound’s hydroxyl group may increase oxidative susceptibility but enhance hydrogen bonding in biological systems.

Hydroxylamine Hydrochloride Derivatives

Comparative Data Table

Research Findings and Implications

- Bioavailability : The adamantane core in the target compound enhances membrane permeability compared to indan or benzimidazole derivatives .

- Stability : Hydroxyl groups increase susceptibility to oxidation but improve binding to hydrophilic targets (e.g., enzymes) .

- Stereochemical Sensitivity : Discontinued adamantane isomers highlight the critical role of stereochemistry in efficacy and safety .

生物活性

2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride, commonly referred to as memantine, is a derivative of adamantane known for its neuroprotective properties. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by its adamantane backbone, which contributes to its unique pharmacological properties. The compound features:

- Amino group (-NH2) : Contributes to its interaction with neurotransmitter receptors.

- Hydroxyl group (-OH) : Enhances solubility and bioavailability.

- Carboxylic acid group (-COOH) : Plays a role in receptor binding and activity modulation.

The biological activity of this compound primarily involves:

- NMDA Receptor Modulation : The compound acts as a non-competitive antagonist at NMDA receptors, which are critical in synaptic plasticity and memory function. By inhibiting excessive activation of these receptors, memantine protects neurons from excitotoxicity associated with neurodegenerative conditions .

- Neuroprotection : Memantine has been shown to exert protective effects against oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of Alzheimer's disease, where oxidative damage plays a significant role in disease progression .

- Cognitive Improvement : Clinical trials have demonstrated that memantine can improve cognitive function in patients with moderate to severe Alzheimer's disease, enhancing memory and daily functioning .

Table 1: Summary of Pharmacological Effects

| Effect | Mechanism | Evidence Source |

|---|---|---|

| NMDA Receptor Antagonism | Non-competitive inhibition | |

| Neuroprotection | Reduces oxidative stress | |

| Cognitive Enhancement | Improves memory and function |

Case Studies

-

Clinical Efficacy in Alzheimer's Disease :

A randomized controlled trial involving 404 patients with moderate to severe Alzheimer's demonstrated that memantine significantly improved cognitive functions compared to placebo. Patients receiving memantine showed marked improvements in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) scores over six months . -

Neuroprotective Effects in Animal Models :

In studies using transgenic mice models of Alzheimer’s disease (5xFAD mice), treatment with memantine resulted in reduced amyloid plaque formation and improved performance in memory tasks such as the Morris Water Maze Test . These findings suggest that memantine not only aids cognitive function but may also modify disease pathology. -

Impact on Behavioral Symptoms :

In addition to cognitive benefits, memantine has been reported to alleviate behavioral symptoms associated with dementia, including agitation and aggression. A study indicated a significant reduction in these symptoms among patients treated with memantine compared to those receiving standard care alone .

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-5-hydroxyadamantane-2-carboxylic acid hydrochloride, and what purity benchmarks are critical for pharmacological studies?

- Methodological Answer : The synthesis typically involves functionalization of the adamantane backbone via hydroxylation and carboxylation, followed by amine group introduction. Multi-step protocols should employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm intermediate structures. Purity ≥98% (via HPLC) is essential for biological assays to minimize off-target effects. Post-synthesis purification via recrystallization or column chromatography is recommended, with characterization using melting point analysis and chiral HPLC if stereoisomers are present .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity in different matrices?

- Methodological Answer : Use a combination of:

- HPLC-DAD/UV for quantifying purity in bulk samples (method validation per ICH Q2(R1)).

- FT-IR to confirm functional groups (e.g., carboxylic acid O-H stretch at 2500-3300 cm⁻¹).

- ¹H/¹³C NMR to verify adamantane ring integrity and substitution patterns.

- X-ray crystallography for absolute configuration determination in single crystals.

For biological matrices (e.g., plasma), LC-MS/MS with stable isotope-labeled internal standards ensures accurate quantification .

Q. How should researchers handle and store this compound to ensure stability during long-term studies?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. For handling, use PPE (gloves, goggles) and fume hoods to avoid inhalation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictions in solubility data across solvent systems be resolved experimentally?

- Methodological Answer : Perform systematic solubility profiling using:

- Phase solubility analysis in buffered solutions (pH 1.2–7.4) to simulate physiological conditions.

- Cosolvency studies with PEGs or cyclodextrins to enhance aqueous solubility.

- Thermodynamic modeling (e.g., Hansen solubility parameters) to predict solvent compatibility.

Discrepancies often arise from polymorphic forms; characterize solid-state variations via DSC and PXRD .

Q. How does the adamantane backbone influence pharmacokinetic properties compared to non-rigid analogs?

- Methodological Answer : Conduct comparative studies using:

- LogP measurements to assess lipophilicity (adamantane increases membrane permeability).

- Plasma protein binding assays (equilibrium dialysis) to evaluate bioavailability.

- In vitro metabolic stability tests (hepatocyte incubation) to determine CYP450 interactions.

Adamantane’s rigidity often enhances metabolic resistance but may reduce solubility, necessitating prodrug strategies .

Q. What optimization strategies improve synthesis yield while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading).

- Flow chemistry for precise control of exothermic steps (e.g., carboxylation).

- Green chemistry principles : Replace toxic solvents (DCM) with ionic liquids or water-ethanol mixtures.

Monitor byproduct formation via TLC-MS and employ scavenger resins (e.g., trisamine for HCl removal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。